N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary targets of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives are known to have a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method used to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide include other thiophene derivatives such as:
- 2-Butylthiophene
- 2-Octylthiophene
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and butyl groups, along with the thiophene ring, make it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-butyl-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-5-14-12(15)11(8-13)7-10-4-6-16-9-10/h4,6-7,9H,2-3,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSAFKXPDFNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CSC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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